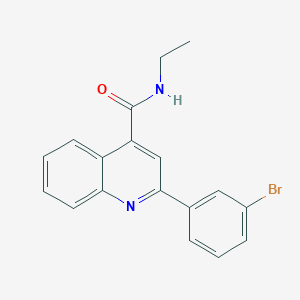![molecular formula C26H28N2O6 B14952297 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a benzodioxine ring, a hydroxy group, a methylphenyl group, and a morpholine moiety, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the hydroxy group via hydroxylation reactions.
- Attachment of the methylphenyl group through Friedel-Crafts alkylation.
- Incorporation of the morpholine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzodioxine ring can be reduced to form an alcohol.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the carbonyl group yields an alcohol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
科学研究应用
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology
- Potential applications in drug discovery and development.
- Investigated for its biological activity and interactions with biomolecules.
Medicine
- Explored for its potential therapeutic properties.
- Studied for its effects on specific molecular targets and pathways.
Industry
- Used in the development of advanced materials.
- Investigated for its potential use in catalysis and other industrial processes.
作用机制
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxine ring and morpholine moiety are likely key contributors to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-phenyl-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the 4-methylphenyl group in 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds, potentially altering its chemical properties and biological activity. This unique structural feature may enhance its reactivity, stability, and specificity in various applications.
属性
分子式 |
C26H28N2O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H28N2O6/c1-17-2-4-18(5-3-17)23-22(24(29)19-6-7-20-21(16-19)34-15-14-33-20)25(30)26(31)28(23)9-8-27-10-12-32-13-11-27/h2-7,16,23,29H,8-15H2,1H3/b24-22+ |
InChI 键 |
HFISHANSXNSBRR-ZNTNEXAZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
methanone](/img/structure/B14952230.png)

![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B14952251.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952269.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14952306.png)
![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B14952307.png)
![Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14952308.png)
